Product packaging for globostellatic acid C(Cat. No.:)

globostellatic acid C

Cat. No.: B1246151
M. Wt: 556.7 g/mol
InChI Key: DIBFODPMNNITET-MYCFXNEXSA-N
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Description

Overview of Isomalabaricane Triterpenoids

Isomalabaricane triterpenoids are a fascinating and relatively rare class of C30 metabolites primarily isolated from marine sponges. mdpi.comnih.gov Their discovery has significantly enriched the chemical diversity of known natural products.

The isomalabaricane skeleton is characterized by a distinctive trans-syn-trans fused 6/6/5 tricyclic core. minia.edu.egnih.gov This arrangement forces the central six-membered ring into an unusual twist-boat conformation. minia.edu.eg A key feature of this family is a ketone group typically located at the C-12 position of the C ring. mdpi.com Additionally, they possess an oxygen-containing group at C-3 of the A ring and a varied, often polyunsaturated or oxidized, side chain at C-13. mdpi.com The isomalabaricane family can be broadly classified into three main groups based on their structural features:

Stellettins: These compounds often feature a δ-lactone ring or a carboxyl group in the side chain. diva-portal.orgmdpi.com

Stelliferins: This subgroup is characterized by oxygenated side chains. diva-portal.orgmdpi.com

Globostellatic Acids: The defining feature of this group is a carboxylation at the C-4 position of the tricyclic core. diva-portal.orgmdpi.com

The structural elucidation of isomalabaricanes can be complicated by the potential for isomerization of the C-13(14) double bond when exposed to light, which can result in a mixture of Z/E isomers. mdpi.com

As mentioned, the primary characteristic that distinguishes globostellatic acids from other isomalabaricanes is the presence of a carboxyl group at the C-4 position. diva-portal.orgmdpi.com Globostellatic acid C, a representative of this group, is a tricyclic triterpenoid (B12794562). ebi.ac.ukarxiv.org It is further defined as an acetate (B1210297) ester, an enone, an ether, and an oxo monocarboxylic acid. arxiv.org

Historical Context of Research on this compound

The initial discovery of the globostellatic acids, including globostellatic acids A-D, was reported in 1996 by Fusetani and his team. mdpi.comacs.org They isolated these compounds from a methanolic extract of the marine sponge Stelletta globostellata (now re-identified in many cases as Rhabdastrella globostellata), which was collected off the coast of Mage Island, Japan. diva-portal.orgmdpi.com This initial study highlighted the potent cytotoxic activity of the extract, paving the way for further investigation into its chemical constituents. mdpi.com Subsequent research on sponges of the genus Jaspis also led to the isolation of globostellatic acids B and C. researchgate.net

Significance within Marine Natural Product Discovery

The discovery of this compound and its congeners holds considerable significance in the field of marine natural product discovery. biorxiv.org Marine sponges, being filter-feeding invertebrates, are a prolific source of structurally unique and pharmacologically active compounds. biorxiv.orgresearchgate.net The isomalabaricane triterpenoids, including the globostellatic acids, are prime examples of the novel chemical scaffolds that can be found in the marine environment. mdpi.comnih.gov

These compounds have attracted attention for their potential biological activities. For instance, various isomalabaricane triterpenoids have demonstrated significant cytotoxic effects against a range of cancer cell lines. nih.govminia.edu.eg Some globostellatic acid X methyl esters have been found to selectively inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), suggesting potential anti-angiogenic properties. researchgate.netdoi.org The unique bicyclo[4.3.0] skeletal framework found in globostellatic acid is a feature of many natural products with important biological activities. rsc.org

Research Landscape and Challenges in Natural Product Chemistry

The field of natural product chemistry, while fruitful, is not without its challenges. A major hurdle is the sheer structural complexity of many natural products, which can make their synthesis a formidable task. consensus.app The process requires a delicate balance between constructing the molecular skeleton and introducing the correct functional groups. consensus.app

Other challenges include:

Compound Availability: Obtaining sufficient quantities of a natural product for thorough biological evaluation can be difficult due to low concentrations in the source organism. rsc.orgnih.gov

Ecological Impact: There is a growing concern about the potential ecological impact of harvesting natural sources, which has led to restrictions on the collection of marine organisms. nih.gov

Dereplication: Efficiently identifying known compounds in a complex mixture to focus on novel structures is a constant challenge. vt.edu

Instability: Some natural products, including certain isomalabaricanes, are unstable under specific conditions like exposure to light, which can complicate their isolation and study. mdpi.comarchive.org

Despite these obstacles, advancements in technology and methodology continue to drive the field forward. The integration of computational tools, enzymatic and chemoenzymatic strategies, and high-throughput analytical methods are revolutionizing the discovery and development of natural products. consensus.appnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H48O7 B1246151 globostellatic acid C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H48O7

Molecular Weight

556.7 g/mol

IUPAC Name

(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(3E,5E,7E)-10-hydroxy-9-methoxy-6,10-dimethylundeca-3,5,7-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylic acid

InChI

InChI=1S/C33H48O7/c1-20(13-14-26(39-9)30(4,5)38)11-10-12-21(2)28-23(35)19-25-31(6)18-16-27(40-22(3)34)33(8,29(36)37)24(31)15-17-32(25,28)7/h10-14,24-27,38H,15-19H2,1-9H3,(H,36,37)/b12-10+,14-13+,20-11+,28-21+/t24-,25+,26?,27-,31+,32+,33-/m1/s1

InChI Key

DIBFODPMNNITET-MYCFXNEXSA-N

Isomeric SMILES

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)O)OC(=O)C)C)C)\C)/C=C/C(C(C)(C)O)OC

Canonical SMILES

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)O)OC(=O)C)C)C)C)C=CC(C(C)(C)O)OC

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Globostellatic Acid C

Discovery and Source Organisms of Globostellatic Acid C

The discovery of this compound is rooted in the exploration of marine invertebrates, particularly sponges, which are renowned for producing a vast array of unique secondary metabolites. nih.gov

This compound, along with its analogues globostellatic acids A, B, and D, was first identified and isolated from the marine sponge Stelletta globostellata. biorxiv.orgnih.govvliz.be This initial discovery was the result of a bioassay-guided isolation process from a specimen collected off Mage Island, near Kagoshima, Japan. nih.govmdpi.com Subsequent research has also identified other globostellatic acid congeners in different collections of the Indonesian marine sponge Rhabdastrella globostellata. mdpi.com These two genera, Stelletta and Rhabdastrella, both belonging to the order Astrophorida, are the primary reported sources of this class of compounds. mdpi.com

Table 1: Primary Marine Sponge Sources of Globostellatic Acids

GenusSpeciesLocation of Collection (for initial discoveries)Compound(s) Isolated
StellettaS. globostellataMage Island, Kagoshima, JapanGlobostellatic acids A, B, C, D nih.gov
RhabdastrellaR. globostellataIndonesiaGlobostellatic acids F-M, X methyl esters mdpi.com

The sourcing of natural products from sponges is complicated by challenges in taxonomic identification. diva-portal.org The distribution of isomalabaricane triterpenoids, including the globostellatic acids, across several genera such as Jaspis, Geodia, Stelletta, and Rhabdastrella has raised questions about the accuracy of the initial identifications. mdpi.comdiva-portal.org

A comprehensive re-evaluation of sponge vouchers from which these compounds were isolated revealed significant rates of misidentification. mdpi.comresearchgate.netdiva-portal.org This taxonomic review concluded that many specimens previously identified as belonging to the genera Jaspis and Stelletta were, in fact, Rhabdastrella globostellata. mdpi.comdiva-portal.org This finding suggests that the true distribution of these compounds may be narrower than first reported, highlighting the critical importance of rigorous taxonomic verification in natural product research to ensure the reproducibility of results. mdpi.comresearchgate.net Of 21 re-examined vouchers from which isomalabaricane triterpenes were reported, over half were found to be misidentified. mdpi.comresearchgate.netdiva-portal.org This underscores that many studies reporting on these compounds have been published with incorrect species names. mdpi.com

A growing body of evidence suggests that many secondary metabolites isolated from sponges are actually produced by their associated microbial symbionts. nih.govfrontiersin.org Sponges host dense and diverse communities of microorganisms, and these symbiotic relationships are crucial for the host's survival, often involving chemical defense. frontiersin.org While direct evidence for the microbial production of this compound is not yet definitive, it is a strong hypothesis within the field. mdpi.com The complex biosynthetic pathways required for such molecules are often found in microbes like bacteria and fungi. researchgate.netmdpi.com The production of unique metabolites can be the result of the enzymatic activity of these microbial symbionts. mdpi.com This possibility complicates efforts for sustainable production, as culturing the sponge alone may not yield the desired compound if a specific, and often unculturable, symbiont is the true producer. mdpi.com

Extraction and Purification Methodologies

The isolation of pure this compound from the biomass of its source organism is a meticulous process that relies on a combination of solvent-based extraction and chromatographic techniques. evitachem.comwgtn.ac.nz

The initial step involves separating the desired compounds from the bulk biological material. This is typically achieved through solvent extraction, a technique that partitions solutes between two immiscible solvents. researchgate.netpageplace.dechromatographyonline.com The sponge material, usually dried and ground, is macerated in an organic solvent. ajol.info For the globostellatic acids, the process often begins with a methanol (B129727) (MeOH) extraction of the sponge tissue. nih.gov

The resulting crude extract then undergoes a series of liquid-liquid partitioning steps. For instance, the methanol extract might be partitioned between ethyl acetate (B1210297) and water. The organic layer, containing the less polar compounds including triterpenoids, is retained and concentrated. This process, often referred to as a work-up, aims to remove highly polar and non-polar impurities, creating a semi-purified extract for further separation. ajol.infogoogle.com

Following initial extraction, the complex mixture of compounds is subjected to various chromatographic methods to isolate individual molecules. evitachem.comresearchgate.net Chromatography separates components based on their differential partitioning between a stationary phase and a mobile phase. bnmv.ac.in

Column Chromatography: The semi-purified extract is first fractionated using column chromatography. ajol.info Common stationary phases include silica (B1680970) gel and Sephadex LH-20. researchgate.net Elution is performed using a gradient of solvents, starting with a non-polar solvent (like n-hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate). researchgate.net Fractions are collected and analyzed, often by thin-layer chromatography (TLC), and those with similar profiles are pooled together. ajol.info

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using HPLC, particularly with a reversed-phase column (e.g., ODS or C18). researchgate.netnih.gov In reversed-phase HPLC, the stationary phase is non-polar, and a polar mobile phase is used. libretexts.org The separation of acidic compounds like this compound can be optimized by adjusting the pH and composition of the mobile phase, which often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid to ensure the analytes are in a consistent protonation state. nih.govlibretexts.org This high-resolution technique allows for the separation of closely related isomers and analogues, yielding the pure compound for structural elucidation and biological testing. researchgate.net

Advanced Spectroscopic and Spectrometric Techniques in Structure Determination

The elucidation of the complex three-dimensional structure of natural products like this compound is heavily reliant on a suite of advanced spectroscopic and spectrometric methods. ebi.ac.uk Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for chemists in this field. nih.govhmdb.ca

For this compound, one-dimensional (1D) and two-dimensional (2D) NMR experiments were paramount in piecing together its molecular puzzle. minia.edu.egresearchgate.net 1D NMR, including ¹H and ¹³C NMR, provides foundational information about the chemical environment of hydrogen and carbon atoms within the molecule. humic-substances.org The initial analysis of the ¹H NMR spectrum of the globostellatic acids revealed characteristic signals for a triterpenoid (B12794562) structure, including multiple methyl groups, olefinic protons, and an oxygenated methine proton. minia.edu.eg

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were crucial in establishing the connectivity between atoms. minia.edu.eg For instance, HMBC experiments on this compound's isomer, globostellatic acid B, were used to confirm the placement of a methoxy (B1213986) group. acs.org In the case of this compound, an HMBC cross-peak between the methyl protons of a methoxy group (CH₃-23) and the carbon at position C-21 (with a chemical shift of δ 90.9) was the key piece of evidence that placed the O-methyl group at the C-21 position in the side chain. acs.org

UV spectroscopy also played a significant role. The UV absorption data for this compound [λmax at 257 nm (ε 9200) and 368 nm (ε 25000)] indicated a longer conjugated system compared to its isomer, globostellatic acid B [λmax at 233 nm (ε 15800) and 341 nm (ε 51000)]. acs.org This difference in the chromophore was vital in distinguishing between the two isomers.

The following tables summarize the key spectroscopic data for this compound and its isomer, globostellatic acid B, as reported in the literature.

Table 1: Comparative UV and Mass Spectrometry Data

CompoundMolecular FormulaHRFABMS (M-H)⁻UV λmax (nm) (ε)
Globostellatic Acid BC₃₃H₄₆O₇Nam/z 577.3131233 (15800), 341 (51000)
This compoundC₃₃H₄₆O₇NaIsomer of Globostellatic Acid B257 (9200), 368 (25000)

Data sourced from Fusetani et al., 1996. acs.org

Table 2: Selected NMR Data Comparison

FeatureGlobostellatic Acid BThis compound
General NMR Features Superimposable with this compound, except for the terminal side chainSuperimposable with Globostellatic Acid B, except for the terminal side chain
Key HMBC Correlation Placement of O-methyl at C-19CH₃-23 to C-21 (δ 90.9)

Data sourced from Fusetani et al., 1996. acs.org

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is a significant challenge in the study of complex natural products. nih.gov Even with advanced spectroscopic techniques, the unambiguous assignment of all stereocenters can be difficult. nih.gov For the globostellatic acids, the relative stereochemistry of the tricyclic portion was assigned based on NOESY (Nuclear Overhauser Effect Spectroscopy) data. acs.org For instance, a NOESY cross-peak between a methyl group at C-4 and a proton at C-5 helped to establish the relative disposition of the methyl group. acs.org

However, determining the absolute stereochemistry often requires additional methods, such as X-ray crystallography of a suitable crystal, which can be challenging to obtain for many natural products, or through total synthesis. nih.gov In the initial report on this compound, the absolute stereochemistry was not determined. acs.org

The presence of isomers, such as globostellatic acids B and C, further complicates structural analysis. While their 2D structures can be differentiated by careful analysis of spectroscopic data, particularly the location of functional groups on the flexible side chain, their similar physical properties can make them difficult to separate. acs.org The differentiation between these isomers relied on subtle but crucial differences in their UV spectra and specific long-range correlations in their HMBC spectra. acs.org

Biosynthetic Pathways and Precursor Studies of Globostellatic Acid C

Proposed Biosynthetic Origin of Isomalabaricane Triterpenoids

The biosynthesis of triterpenoids is a testament to nature's chemical prowess, transforming a simple linear precursor into complex polycyclic structures. researchgate.net Isomalabaricanes are products of an unusual cyclization pathway that deviates from the more common routes leading to sterols and other pentacyclic triterpenoids. researchgate.netrsc.org

Like the vast majority of eukaryotic triterpenoids, the journey to the isomalabaricane scaffold begins with the acyclic 30-carbon precursor, squalene (B77637). nih.govnih.gov This molecule undergoes epoxidation by the enzyme squalene epoxidase to form (S)-2,3-oxidosqualene. acs.orgbiorxiv.org This epoxide is the crucial branch-point intermediate for the synthesis of thousands of different triterpenoids, including sterols and isomalabaricanes. biorxiv.orgresearchgate.net

The formation of the isomalabaricane tricyclic core is considered an "incomplete" cyclization of (S)-2,3-oxidosqualene compared to the pathways that form tetracyclic or pentacyclic products. rsc.org Research involving lanosterol (B1674476) synthase mutants has been instrumental in identifying a likely biosynthetic intermediate. nih.govacs.org Specifically, engineered lanosterol synthase (Erg7) with a Tyr510 mutation was shown to convert (S)-2,3-oxidosqualene into a novel tricyclic product, (13αH)-isomalabarica-14(27),17E,21-trien-3β-ol. nih.govacs.org This compound is considered the putative biosynthetic precursor to the diverse family of isomalabaricane triterpenoids found in marine sponges. nih.govacs.org

The conversion of linear (S)-2,3-oxidosqualene into a polycyclic structure is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netmdpi.com The process is initiated by the protonation of the epoxide ring, which triggers a series of highly orchestrated cation-olefin cyclizations and rearrangements. acs.orgresearchgate.net

For isomalabaricanes, the cyclization cascade is proposed to halt after the formation of a 6-6-5 tricyclic system, specifically a trans-syn-trans-perhydrobenz[e]indene core. mdpi.comacs.org This stereochemistry is a distinguishing feature of the isomalabaricane family. nih.gov The reaction is terminated by deprotonation of a carbocation intermediate, yielding the stable tricyclic isomalabaricatrienol skeleton. acs.org The ability of single-point mutants of lanosterol synthase to generate this specific tricyclic core suggests that isomalabaricatrienol synthase may have evolved from a sterol cyclase like lanosterol synthase. acs.orgsci-hub.se This enzymatic step showcases remarkable mechanistic diversity, where the enzyme's active site guides the folding of the substrate and stabilizes the cationic intermediates to favor the formation of the unique isomalabaricane scaffold over other potential products. nih.gov

Genetic Basis of Biosynthesis in Marine Organisms

While the general biosynthetic pathway to isomalabaricanes is hypothesized based on chemical logic and experiments with modified enzymes, the specific genetic and enzymatic machinery within the native marine organisms remains largely enigmatic. mdpi.comnih.gov The production of these compounds is often attributed to either the sponge itself or its symbiotic microorganisms. mdpi.com

The genes responsible for the production of secondary metabolites are typically organized into biosynthetic gene clusters (BGCs). nih.gov However, identifying the BGCs for isomalabaricanes in marine sponges or their symbionts has proven challenging. mdpi.comnih.gov This difficulty stems from the complexity of the sponge holobiont (the sponge and its associated microbial community) and the fact that many of these symbiotic microbes are not yet culturable in laboratory settings. mdpi.com

While the specific oxidosqualene cyclase that produces the isomalabaricane skeleton in sponges like Rhabdastrella globostellata has not been isolated, it is expected to be an analogue of other OSCs, such as lanosterol synthase. mdpi.comrsc.org Future genomic and metagenomic sequencing of isomalabaricane-producing sponges and their symbionts is a promising avenue for discovering the elusive BGCs responsible for their synthesis. nih.govbiorxiv.org

Following the formation of the core isomalabaricane skeleton, a suite of "tailoring" enzymes modifies the structure to create the vast diversity of observed natural products, including the globostellatic acids. nih.govnih.gov These modifications typically involve oxidations, reductions, and glycosylations. nih.govmdpi.com The enzymes responsible for these late-stage transformations are often cytochrome P450 monooxygenases (P450s), dehydrogenases, and glycosyltransferases. nih.gov

In the case of globostellatic acid C, two key post-cyclization modifications are evident:

Oxidation at C-12: Most isomalabaricanes feature a ketone at the C-12 position of the tricyclic core. mdpi.com This is likely introduced by a P450 monooxygenase.

Carboxylation at C-4: The defining feature of the globostellatic acid subgroup is the presence of a carboxylic acid at the C-4 position of the A-ring. biorxiv.org This modification likely arises from the oxidation of a methyl group at this position, a multi-step process probably catalyzed by one or more P450 enzymes.

The specific enzymes that perform these tailoring steps in the biosynthesis of this compound have not yet been characterized. However, the existence of post-cyclization skeletal rearrangement enzymes in other triterpenoid (B12794562) pathways demonstrates nature's capacity for expanding structural diversity after the initial cyclization event. biorxiv.orguni-hannover.de

Chemoenzymatic and Bioengineering Approaches to Production

The potent biological activities and complex structures of isomalabaricanes have made them attractive targets for chemical synthesis and bioengineering efforts. acs.orgmdpi.com These approaches aim to provide a sustainable supply for further study and to create novel analogues. mdpi.comresearchgate.net

Total chemical synthesis of isomalabaricane triterpenoids, including (±)-rhabdastrellic acid A and (±)-stelletin E, has been successfully accomplished. acs.orgnih.govacs.org These syntheses have validated complex strategies for constructing the exceptionally strained trans-syn-trans-perhydrobenz[e]indene core, often employing methods like reductive radical polyene cyclizations and late-stage cross-couplings to attach the side chains. acs.orgcolab.wschemrxiv.org

Bioengineering offers a promising alternative for producing these marine compounds. nih.govfrontiersin.org A key strategy involves heterologous expression, where the biosynthetic pathway genes are transferred into a well-characterized microbial host like Saccharomyces cerevisiae (yeast). biorxiv.org As previously mentioned, experiments using mutated lanosterol synthase in yeast have successfully produced the core isomalabaricane precursor. nih.govacs.org This chemoenzymatic approach, combining synthetic chemistry with biocatalysis, is a powerful tool. nih.govacs.org By engineering the host's metabolism to increase the supply of (S)-2,3-oxidosqualene and introducing the relevant cyclase and tailoring enzymes, it may be possible to achieve sustainable, fermentative production of this compound and other valuable isomalabaricanes. biorxiv.orgfrontiersin.org

Biological Activities and Mechanistic Investigations of Globostellatic Acid C

Cytotoxic and Antiproliferative Activities

The globostellatic acids have demonstrated marked efficacy in inhibiting the growth of various cancer cell lines, with particular potency observed against murine leukemia and lymphoma cells.

Early studies on globostellatic acids A-D revealed their significant cytotoxic effects against the P388 murine leukemia cell line. nih.govebi.ac.uk These compounds exhibited IC50 values in the sub-micromolar range, indicating potent growth-inhibitory activity. nih.govebi.ac.uk

Subsequent investigations into other congeners further highlighted the potent cytotoxicity of this class of molecules. Notably, globostellatic acids H and I, which are 3-O-deacetylated, were found to be exceptionally active against the L5178Y mouse lymphoma cell line, with an IC50 value of 0.31 nM. nih.gov Conversely, the acetylation of the C-3 hydroxyl group, as seen in globostellatic acids J and K, resulted in a significant decrease in activity, with an IC50 value of 8.28 nM against the same cell line. nih.gov This suggests a critical role for the substituent at the C-3 position in mediating the cytotoxic effects of these compounds.

Table 1: Cytotoxic Activity of Globostellatic Acid Congeners against Murine Cancer Cell Lines

Compound Cell Line IC50 Value
Globostellatic Acids A-D Murine Leukemia P388 0.2–0.8 μM
Globostellatic Acids H/I Mouse Lymphoma L5178Y 0.31 nM
Globostellatic Acids J/K Mouse Lymphoma L5178Y 8.28 nM

Certain congeners of globostellatic acid have demonstrated selective growth inhibitory effects, particularly against human umbilical vein endothelial cells (HUVECs). Two methyl esters of globostellatic acid X, distinguished by their 13E-geometry, were found to inhibit the proliferation of HUVECs at concentrations 80- to 250-fold lower than those required to affect other cell lines. nih.govnih.govethernet.edu.et This selective action points towards a potential anti-angiogenic mechanism, as HUVECs are a critical component of blood vessel formation.

Anti-Angiogenic Potential of Globostellatic Acid C Congeners

The selective inhibition of endothelial cell growth by certain globostellatic acid congeners has prompted further investigation into their anti-angiogenic potential. Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis.

As previously noted, two globostellatic acid X methyl esters are potent inhibitors of HUVEC proliferation. nih.govnih.govethernet.edu.et Further studies on one of these congeners, 13E,17E-globostellatic acid X methyl ester, revealed its ability to also inhibit key processes in angiogenesis. This compound was shown to block tubular formation induced by basic fibroblast growth factor (bFGF) and to impede the migration of HUVECs stimulated by vascular endothelial growth factor (VEGF). nih.govethernet.edu.et The inhibition of both proliferation and migration of endothelial cells underscores the significant anti-angiogenic potential of this class of compounds.

Currently, there is no specific information available in the reviewed literature regarding the direct induction of apoptosis in endothelial cells by this compound or its congeners.

At present, there are no published in vivo studies specifically investigating the anti-angiogenic effects of this compound or its congeners in non-human models.

Cellular and Molecular Mechanisms of Action

Identification of Molecular Targets and Binding Interactions

Specific molecular targets and binding interactions for this compound have not been identified in the currently available scientific literature.

Modulation of Cellular Pathways (e.g., DNA binding, ROS production)

There is no direct evidence from the reviewed literature to suggest that this compound modulates cellular pathways such as DNA binding or reactive oxygen species (ROS) production. While related isomalabaricane triterpenoids have been shown to affect DNA polymerase β binding, this has not been specifically demonstrated for this compound. nih.govacs.org

Receptor-Ligand Interactions and Signaling Pathways

Detailed studies on receptor-ligand interactions and the specific signaling pathways modulated by this compound are not available in the current body of scientific literature.

Structure Activity Relationship Sar Studies and Rational Design

Correlating Structural Motifs with Biological Activities

The potent biological activities of globostellatic acids are intimately linked to their unique and complex chemical architecture. The isomalabaricane family is defined by a distinctive tricyclic core and a functionalized polyene side chain. pku.edu.cn Studies comparing various naturally occurring and chemically modified analogues have pinpointed specific structural elements as key determinants of bioactivity.

The polyene side chain attached to the core tricyclic structure is a critical component influencing the biological profile of globostellatic acids. Isomerization at the C-13 double bond of the side chain is a known characteristic of isomalabaricane-type terpenes, often occurring upon exposure to light and resulting in a mixture of 13E and 13Z isomers. pku.edu.cn This stereochemistry has been shown to be a significant factor in the compound's biological function.

Research on globostellatic acid X methyl esters, which are closely related to globostellatic acid C, has demonstrated that compounds possessing a 13E-geometry exhibit potent and selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). pku.edu.cn This suggests that the specific spatial arrangement of the polyene chain is crucial for activities such as angiogenesis inhibition. pku.edu.cn Further studies on other isomalabaricane analogues have reinforced the importance of the side chain's stereochemistry, where in some instances, a 20(22)Z stereoisomer showed a marked increase in cytotoxic activity compared to its 20(22)E counterpart. mpg.de These findings collectively underscore that the precise configuration of the conjugated double bonds in the polyene side chain is a key modulator of the compound's potency and cellular selectivity.

Specific functional groups on the tricyclic core of this compound are fundamental to its bioactivity. A defining feature of the globostellatic acid series is the presence of a carboxyl group at the C-4 position. pku.edu.cnwikipedia.org Another key feature is the substitution at the C-3 position, which is typically a hydroxyl or an acetoxy group. jppres.com

The nature of the substituent at C-3 has a profound impact on cytotoxicity. A comparative study of different globostellatic acid congeners revealed that the presence of a free hydroxyl group at C-3 is critical for high potency in certain cell lines. For instance, globostellatic acids H and I, which are 3-O-deacetylated, were found to be the most active compounds against mouse lymphoma L5178Y cells, with a potent IC₅₀ value of 0.31 nM. pku.edu.cn In stark contrast, the acetylation of this hydroxyl group, as seen in globostellatic acids J and K, resulted in a dramatic decrease in bioactivity, with the IC₅₀ value increasing to 8.28 nM. pku.edu.cn This demonstrates that the acetoxy group at this position is detrimental to the compound's cytotoxic effect in this specific cancer cell line. The free carboxyl group at C-4 remains a consistent feature among the highly active members of this family, suggesting its essential role in the molecule's interaction with its biological targets. pku.edu.cnwikipedia.org

CompoundModificationTarget Cell LineActivity (IC₅₀)Reference
Globostellatic Acids H/I3-OH (deacetylated)Mouse Lymphoma L5178Y0.31 nM pku.edu.cn
Globostellatic Acids J/K3-OAc (acetylated)Mouse Lymphoma L5178Y8.28 nM pku.edu.cn
Globostellatic Acids A–DCarboxyl at C-4, Acetoxy/Hydroxy at C-3Murine Leukemia P3880.2–0.8 µM pku.edu.cnsemanticscholar.org

Synthesis and Evaluation of this compound Derivatives and Analogues

To further probe the structure-activity relationships and develop novel therapeutic leads, researchers have pursued the chemical synthesis of globostellatic acid derivatives and simplified analogues. sgst.cn These synthetic efforts allow for systematic modifications of the core structure and side chain, which is often not possible by relying solely on natural isolates.

One notable example is the synthesis of a simplified BC-ring model of a 13E,17E-globostellatic acid X methyl ester. nih.govebi-edu.com This synthetic analogue, which retains the critical trans-hydrindane (B1202327) skeleton and a conjugated penta-ene side chain, was evaluated for its biological activity. The results of these evaluations provide valuable data for understanding the minimal structural requirements for bioactivity.

Compound/AnalogueTarget Cell LinesActivity (IC₅₀)SelectivityReference
Synthetic BC-ring model of Globostellatic acid X methyl esterHUVEC2.6 µg/mL6.5-fold selective for HUVEC nih.gov
Synthetic BC-ring model of Globostellatic acid X methyl esterKB 3-117 µg/mL

The synthesized model compound demonstrated moderate anti-proliferative activity against HUVECs with an IC₅₀ of 2.6 µg/mL and showed a 6.5-fold selectivity over KB 3-1 cells. nih.gov This finding supports the hypothesis that the complex A-ring of the natural globostellatic acid structure may not be essential for its anti-angiogenic properties, and that simplified, synthetically accessible models can retain significant biological activity. nih.gov Such studies are crucial for identifying the pharmacophore of the globostellatic acid family and for designing new analogues with improved potency, selectivity, and drug-like properties.

Computational Approaches to SAR and Molecular Modeling

In modern drug discovery, computational methods are indispensable tools for understanding structure-activity relationships at a molecular level. oncodesign-services.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are employed to predict how compounds will interact with biological targets, thereby guiding the synthesis of more effective molecules. oncodesign-services.comnih.gov

While specific molecular modeling studies published exclusively for this compound are limited, computational approaches have been applied to the broader isomalabaricane triterpenoid (B12794562) class. For example, a strategy combining structure alignment and reverse-docking screening was used to identify potential protein targets for several isomalabaricane triterpenoids. pku.edu.cn This study predicted that these compounds could interact with key proteins involved in cancer and myocardial ischemia, such as EGFR, FAK, and VEGFR2, and subsequent enzymatic assays confirmed inhibitory activity with IC₅₀ values in the low micromolar to nanomolar range. pku.edu.cn The analysis of the ligand-target binding modes indicated a strong interaction between the compounds and the identified protein targets. pku.edu.cn

Furthermore, computational chemistry has been an accessory in guiding the complex total synthesis of related isomalabaricanes like stelletin A. nih.gov These computational tools aid in understanding reaction pathways and conformational possibilities of these structurally complex molecules. A preliminary SAR study of stelletin A, supported by these efforts, concluded that the core trans-syn-trans perhydrobenz[e]indene structure is essential for its cytotoxic activity. nih.gov These examples highlight how molecular modeling and computational SAR analysis serve as powerful hypothesis-generating tools, enabling a more rational and efficient exploration of the chemical space around the globostellatic acid scaffold for the development of novel therapeutics.

Advanced Analytical Methodologies in Globostellatic Acid C Research

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone of separating globostellatic acid C from complex natural product extracts or synthetic reaction mixtures. The choice of technique depends on the required purity, sample volume, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis and purification of organic acids from complex mixtures. Its high resolving power and applicability to a wide range of analytes make it indispensable in natural product research. waters.com For a compound like this compound, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (commonly C18-bonded silica) is used with a polar mobile phase. sigmaaldrich.com The separation is based on the differential partitioning of the analyte between the two phases.

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). researchgate.net This results in significantly higher resolution, faster analysis times, and improved sensitivity, making it ideal for complex metabolic profiling or high-throughput analysis. researchgate.net The method can be coupled with mass spectrometry for enhanced detection and identification. researchgate.net

Table 1: Illustrative HPLC/UHPLC Parameters for this compound Analysis

ParameterHPLCUHPLC
Column C18, 5 µm particle sizeC18, <2 µm particle size
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724)Acetonitrile
Gradient 5% to 95% B over 30 min5% to 95% B over 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV (e.g., 210 nm), MSUV (e.g., 210 nm), MS/MS

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. sigmaaldrich.com Direct analysis of complex, non-volatile carboxylic acids like this compound by GC is generally not feasible due to their low volatility and thermal instability. libretexts.org Therefore, a crucial prerequisite for GC analysis is chemical derivatization to convert the polar carboxylic acid and hydroxyl groups into more volatile and thermally stable esters or silyl (B83357) ethers. lmaleidykla.lt

A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. lmaleidykla.lt This process significantly reduces the polarity and increases the volatility of the analyte, allowing it to be vaporized and separated on a GC column. The derivatized sample is then analyzed, typically using a nonpolar capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. youtube.com

Table 2: Representative GC Method Parameters for Derivatized this compound

ParameterSetting
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program Start at 150 °C, ramp to 300 °C at 10 °C/min
Detector Mass Spectrometry (MS)

Supercritical Fluid Chromatography (SFC) is a modern chromatographic technique that combines advantages of both gas and liquid chromatography. nih.gov It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. nih.gov Supercritical CO₂ is non-polar, but its elution strength can be readily adjusted by adding a polar organic solvent (modifier), such as methanol (B129727). researchgate.net This allows SFC to be used for the separation of a wide range of compounds, from non-polar to moderately polar. nih.gov

SFC offers several advantages over traditional HPLC, including faster separations, lower backpressure, and a significant reduction in the use of organic solvents, making it a "greener" analytical technique. researchgate.netrsc.org For a polar molecule like this compound, SFC would typically be run on a polar stationary phase (e.g., silica (B1680970), diol) with a CO₂/methanol gradient. nih.gov This technique is particularly effective for separating complex mixtures of natural products and for chiral separations. researchgate.net

Table 3: Typical SFC System Configuration for this compound Research

ParameterDescription
Primary Mobile Phase Supercritical Carbon Dioxide (CO₂)
Modifier Methanol with a small percentage of an additive (e.g., water, ammonium (B1175870) hydroxide)
Stationary Phase Polar columns (e.g., Diol, 2-Ethylpyridine)
Backpressure 10-15 MPa
Column Temperature 35-50 °C
Detection UV, Mass Spectrometry (MS)

Advanced Spectroscopic and Spectrometric Analysis for Research Purposes

Following purification, advanced spectroscopic and spectrometric methods are employed to elucidate the exact chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. A suite of 1D and 2D NMR experiments is required to fully define the constitution, configuration, and conformation of a complex natural product like this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule.

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems and map out fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for connecting the fragments identified by COSY to build the complete carbon skeleton.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the stereochemistry and solution-state conformation. doi.org They detect protons that are close to each other in space (<5 Å), regardless of their bonding connectivity. The observed cross-peaks allow for the assignment of relative stereochemistry at chiral centers and provide insights into the molecule's three-dimensional fold.

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. whitman.edu

High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate mass measurement of the molecular ion. bris.ac.uk This accuracy allows for the unambiguous determination of the elemental formula of this compound, a critical first step in its characterization.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights. In an MS/MS experiment, the molecular ion of this compound is selectively isolated and then fragmented, for example, by Collision-Induced Dissociation (CID). The resulting fragment ions are then mass-analyzed. nih.gov The pattern of fragmentation provides a chemical fingerprint and yields valuable information about the molecule's functional groups and substructures, helping to confirm the connectivity established by NMR. whitman.educhalmers.se

Table 4: Hypothetical High-Resolution MS and MS/MS Data for this compound

Analysis TypeDataInterpretation
HRMS (ESI-) [M-H]⁻ ion observed at m/z XXX.XXXXProvides exact mass, allowing for calculation of the unique elemental formula (CₓHᵧOₙ).
MS/MS Fragmentation Precursor Ion: [M-H]⁻ at m/z XXX.XXXXIsolation of the molecular ion for fragmentation.
Fragment Ion 1: m/z YYY.YYYYCorresponds to a neutral loss of H₂O, indicating a hydroxyl group.
Fragment Ion 2: m/z ZZZ.ZZZZCorresponds to a neutral loss of CO₂, indicating a carboxylic acid group.

Quantitative Analysis Methods for this compound

The quantitative analysis of this compound would likely be achieved using high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a mass spectrometer (MS) or a diode-array detector (DAD). HPLC is a cornerstone technique for the separation, identification, and quantification of individual components in a complex mixture. For a compound like this compound, a reversed-phase HPLC method would be a common choice, utilizing a C18 column and a mobile phase consisting of a mixture of water (often with a formic acid modifier to improve peak shape) and an organic solvent like acetonitrile or methanol.

The selection of the detector is critical for sensitivity and selectivity. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers high selectivity and sensitivity, making it ideal for quantifying trace amounts of the compound in complex biological or environmental samples.

Detection and Quantification Limits in Complex Matrices

When analyzing compounds in complex matrices such as plasma, urine, or plant extracts, it is essential to determine the limits of detection (LOD) and quantification (LOQ).

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often estimated based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is also often determined based on the signal-to-noise ratio, commonly at a ratio of 10:1, and is validated by ensuring that measurements at this concentration meet the predefined criteria for precision and accuracy.

The LOD and LOQ are critical parameters for any quantitative assay, as they define the lower limits of its reliable measurement range. These values are highly dependent on the analytical instrument used and the nature of the matrix being analyzed, as matrix components can interfere with the signal of the analyte.

Below is an interactive data table presenting hypothetical LOD and LOQ values for this compound in different biological matrices.

MatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Human Plasma0.51.5
Rat Urine0.82.5
Plant Extract1.24.0

Chemotaxonomic and Ecological Significance of Globostellatic Acid C

Distribution Patterns Across Marine Sponge Genera

Isomalabaricane triterpenoids have been identified as important chemotaxonomic markers, helping to classify and distinguish certain groups of sponges. nih.gov The distribution of these compounds, including globostellatic acid C, is largely restricted to a few genera within the Demospongiae class.

This compound was first isolated from the marine sponge Stelletta globostellata, collected off Mage Island near Kagoshima, Japan. mdpi.comnih.gov It was later identified in a Jaspis sp. sponge from Vanuatu Island. acs.org The primary genera known to produce isomalabaricanes are Stelletta, Rhabdastrella, Jaspis, and Geodia. mdpi.commdpi.com

However, the chemotaxonomic story is complicated by taxonomic revisions. A 2022 study re-examined sponge vouchers from which isomalabaricane triterpenes were reported and found that 65.9% of the studies had published an incorrect species name. mdpi.com Specifically, specimens previously identified as Jaspis and Stelletta were all determined to be Rhabdastrella globostellata. mdpi.com This suggests that Rhabdastrella globostellata is a particularly rich source of these compounds and that the true distribution of this compound may be narrower than the literature initially suggests, with a strong affiliation to the genus Rhabdastrella. mdpi.com

CompoundSponge Genus (Original Identification)Collection LocationReference
This compoundStelletta globostellataMage Island, Kagoshima, Japan nih.gov
This compoundJaspis sp.Vanuatu Island acs.org

Ecological Role and Chemical Defense Mechanisms in Marine Environments

Marine sponges are sessile, soft-bodied invertebrates that lack physical defenses, making them vulnerable in the highly competitive marine ecosystem. nih.govbiomolther.org To survive, they have evolved to produce a vast arsenal (B13267) of secondary metabolites that function as chemical defenses. mdpi.comnih.govsphinxsai.com These compounds serve several critical ecological functions, including deterring predators, preventing infection by pathogens, and inhibiting the growth of competing organisms and the settlement of fouling organisms on their surfaces. mdpi.comencyclopedia.pubbiomolther.orgnih.gov

The potent cytotoxicity exhibited by the globostellatic acids, including this compound, strongly suggests their primary ecological function is as a chemical defense agent. mdpi.comnih.gov By producing toxic or unpalatable compounds, sponges can effectively deter predation by fish and other marine animals. biomolther.org These bioactive molecules must be highly potent to be effective upon release into the surrounding water. mdpi.com The production of such chemical defenses is a key strategy that allows sponges to thrive, particularly in high-biodiversity environments like coral reefs where competition for space and resources is intense. mdpi.comuni-duesseldorf.de While the specific ecological interactions involving this compound have not been detailed, its chemical properties are consistent with the broader strategy of chemical defense observed in marine invertebrates. mdpi.commdpi.com

Co-occurrence with Other Bioactive Natural Products

This compound is not found in isolation. Instead, it is part of a complex mixture of structurally related isomalabaricane triterpenoids. nih.gov The specific composition of this chemical cocktail can vary depending on the sponge species and its geographical location.

In its first discovery from Stelletta globostellata, this compound was isolated alongside globostellatic acids A, B, and D. nih.gov Later work on the same sponge species also identified other isomalabaricanes, such as 29-hydroxystelliferin D and 3-epi-29-hydroxystelliferin A. acs.orgnih.gov When found in a Jaspis sp., it was accompanied by globostellatic acid B and other related triterpenoids and nortriterpenoids. acs.org

Given the taxonomic revisions suggesting many of these sponges are actually Rhabdastrella globostellata, it is relevant to consider the broader chemical profile of this species. mdpi.com Various collections of R. globostellata have yielded a rich diversity of isomalabaricanes, including globostellatic acids A, D, and F through M, globostelletin, and stelleferin riboside. mdpi.comminia.edu.egresearchgate.netnih.gov This co-occurrence of multiple bioactive compounds may provide the sponge with a synergistic or multi-faceted chemical defense against a wider range of ecological threats.

Sponge Source (Original Identification)Co-occurring CompoundsReference
Stelletta globostellataGlobostellatic acid A, Globostellatic acid B, Globostellatic acid D, 29-hydroxystelliferin D, 3-epi-29-hydroxystelliferin A, 3-epi-29-hydroxystelliferin E nih.govacs.orgnih.gov
Jaspis sp.Globostellatic acid B, other isomalabaricane-type triterpenoids and nortriterpenoids acs.org
Rhabdastrella globostellataGlobostellatic acid A, Globostellatic acid D, Globostellatic acids F-M, Globostelletin, Stelleferin riboside mdpi.comminia.edu.egresearchgate.net

Future Research Directions and Potential Applications of Globostellatic Acid C

Exploration as Pharmacological Probes

The potent bioactivity of the globostellatic acid family marks them as valuable tools for chemical biology and pharmacology. Globostellatic acids A–D have demonstrated significant cytotoxicity against murine leukemia P388 cells. mdpi.com Further research has revealed that related compounds, such as globostellatic acid X methyl esters, act as selective inhibitors of the proliferation of human umbilical vein endothelial cells (HUVECs), indicating potent anti-angiogenic activity. mdpi.comnih.govresearchgate.net

Future research will likely focus on using globostellatic acid C as a molecular probe to dissect complex biological pathways. Its anti-proliferative effects could be leveraged to study the signaling cascades that control cell growth and division, such as the PI3K/Akt pathway, which has been implicated in the mechanism of action of the related compound rhabdastrellic acid–A. mdpi.com The selective action of some analogues against endothelial cells suggests they could be used to investigate the specific mechanisms of angiogenesis, including processes induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). mdpi.comnih.gov By studying how these molecules interact with their cellular targets, researchers can uncover new targets for anti-cancer and anti-inflammatory drug development.

Reported Cytotoxic Activities of Globostellatic Acids and Related Compounds

CompoundCell LineActivityReference
Globostellatic Acids A–DMurine Leukemia P388IC₅₀: 0.2–0.8 μM mdpi.com
Globostellatic Acid X Methyl Ester (13E,17E)Human Umbilical Vein Endothelial Cells (HUVECs)Highly selective inhibition (80- to 250-fold vs. other cell lines) mdpi.comnih.gov
Stelletins B and Ep21-deficient Human Colon Tumor HCT-116IC₅₀: 0.043 and 0.039 μM mdpi.com
Rhabdastrellic Acid–AHuman Leukemia HL-60IC₅₀: 1.5 μM mdpi.com

Sustainable Production Strategies (e.g., Aquaculture, Microbial Fermentation, Synthetic Biology)

The reliance on harvesting marine sponges for this compound is a significant bottleneck for further research and development due to low yields and ecological disruption. mdpi.com Future efforts must prioritize the development of sustainable and scalable production methods.

Aquaculture : Cultivating the producing sponge, Stelletta globostellata, or its relatives under controlled conditions could offer a more renewable source of the compound. However, recreating the specific marine environment and symbiotic relationships necessary for metabolite production is often challenging.

Microbial Fermentation : Many sponge-derived natural products are actually produced by symbiotic microorganisms. A crucial research avenue is to identify the true microbial producer of this compound, isolate it, and optimize its growth and compound production through fermentation. This approach offers a highly scalable and sustainable manufacturing platform.

Synthetic Biology : Once the biosynthetic genes are identified, they can be transferred into a host organism like Escherichia coli or Saccharomyces cerevisiae. This technique, known as heterologous expression, could enable large-scale, controlled production of this compound and facilitate the engineering of the pathway to create novel, potentially more potent analogues.

Advancements in Biosynthetic Pathway Elucidation and Engineering

Understanding the biosynthesis of this compound is fundamental to its sustainable production and diversification. Isomalabaricanes are known to derive from an unusual cyclization of 2,3-oxidosqualene, catalyzed by specific terpene cyclases. nih.gov However, the complete enzymatic pathway, including the specific cyclase and subsequent tailoring enzymes (e.g., oxidases, transferases) responsible for the final structure of this compound, remains uncharacterized.

Future research will employ modern genomic and transcriptomic techniques. By sequencing the genome of the source sponge and its associated microbial community (the metagenome), researchers can identify biosynthetic gene clusters (BGCs) that code for terpene synthesis. mdpi.com The "cluster to compound" approach, involving the heterologous expression of candidate BGCs, can directly link a gene set to the production of globostellatic acid. mdpi.com Once the key enzymes are identified, site-directed mutagenesis and enzyme engineering can be used to modify the biosynthetic pathway, potentially leading to new derivatives with improved pharmacological properties. nih.gov

Integration with Computational Chemistry and Artificial Intelligence in Drug Discovery

Computational methods are poised to revolutionize the study of natural products like this compound. neuroquantology.com These tools can significantly accelerate the drug discovery process by providing insights that are difficult to obtain through experimental methods alone.

Target Identification and Mechanism of Action : Molecular docking simulations can be used to screen this compound against libraries of known protein structures, helping to identify potential biological targets and formulate hypotheses about its mechanism of action. nih.gov

Lead Optimization : Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning and AI, can predict the bioactivity of virtual analogues of this compound. neuroquantology.com This allows chemists to prioritize the synthesis of compounds with the highest predicted potency and most favorable drug-like properties.

Structural Elucidation : Computational tools such as Density Functional Theory (DFT) can be used to predict NMR chemical shifts, which can be compared with experimental data to confirm or revise the proposed structures of new natural products, as has been done for related triterpenoids. nih.govfrontiersin.org

Methodological Innovations in Isolation, Characterization, and Synthesis

Continued innovation in chemical methodologies is essential for advancing the study of this compound.

Isolation : While traditional methods rely on extensive chromatography, newer, more efficient, and environmentally friendly ("green") techniques are emerging. nih.gov Innovations such as ultrasound-assisted or microwave-assisted extraction, along with the use of novel solvents like deep eutectic solvents (DES), could streamline the isolation process from natural sources, reducing solvent consumption and time. mdpi.com

Characterization : The structural elucidation of complex molecules like this compound relies heavily on advanced spectroscopic techniques, especially 2D NMR. nih.gov Future advancements will likely involve the increased use of hyphenated techniques (e.g., LC-SPE-NMR) for rapid analysis of complex mixtures and cryogenic probes to enhance sensitivity for very scarce samples.

Synthesis : The total synthesis of isomalabaricanes is a formidable challenge. A concise synthesis of a model of the core BC-ring system of a related globostellatic acid has been achieved, demonstrating the feasibility of a synthetic approach. doi.org Future synthetic innovations will focus on developing more convergent and stereoselective routes. The application of novel catalytic methods and flow chemistry could dramatically improve efficiency, reduce the number of steps, and make total synthesis a viable alternative for producing this compound and its designed analogues.

Q & A

Q. Answer :

  • Molecular Dynamics (MD) Simulations : Predict membrane permeability by modeling interactions with lipid bilayers .
  • Docking Studies : Identify binding pockets in target proteins (e.g., VEGF receptors) using software like AutoDock Vina .
    Methodological Tip : Cross-validate computational results with experimental data (e.g., mutagenesis or SPR binding assays) .

Advanced: How can researchers design SAR studies to optimize the bioactivity of this compound derivatives?

Q. Answer :

  • Core Modifications : Introduce substituents (e.g., methyl esters or halogenated analogs) to enhance metabolic stability .
  • Pharmacophore Mapping : Use X-ray/NMR data to identify critical hydrogen-bonding or hydrophobic motifs .
    Methodological Tip : Prioritize derivatives with improved logP values (e.g., <5) to balance solubility and membrane penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.